N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-2-ethyloxane-4-carboxamide
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Overview
Description
N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-2-ethyloxane-4-carboxamide is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a bromine atom at the 8-position of the imidazo[1,2-a]pyridine ring and the ethyloxane-4-carboxamide moiety contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-2-ethyloxane-4-carboxamide typically involves a multi-step process:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of 2-aminopyridine with an appropriate α-bromoketone.
Attachment of the Ethyloxane-4-carboxamide Moiety: This step involves the reaction of the brominated imidazo[1,2-a]pyridine with 2-ethyloxane-4-carboxylic acid or its derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine in a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-2-ethyloxane-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the imidazo[1,2-a]pyridine ring or the ethyloxane moiety.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), bases (e.g., NaH, K2CO3).
Oxidation: Oxidizing agents (e.g., mCPBA, KMnO4), solvents (e.g., dichloromethane, acetone).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, THF).
Hydrolysis: Acids (e.g., HCl, H2SO4), bases (e.g., NaOH, KOH), water or aqueous solvents.
Major Products
Substitution: Various substituted imidazo[1,2-a]pyridines.
Oxidation: Oxidized derivatives of the imidazo[1,2-a]pyridine ring.
Reduction: Reduced derivatives, potentially altering the oxidation state of the nitrogen or oxygen atoms.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-2-ethyloxane-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and infection.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-2-ethyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, depending on its specific structure and functional groups.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-2-ethyloxane-4-carboxamide can be compared with other imidazo[1,2-a]pyridine derivatives:
N-(8-chloroimidazo[1,2-a]pyridin-3-yl)-2-ethyloxane-4-carboxamide: Similar structure but with a chlorine atom instead of bromine, potentially altering its reactivity and biological activity.
N-(8-methylimidazo[1,2-a]pyridin-3-yl)-2-ethyloxane-4-carboxamide: The presence of a methyl group instead of bromine can significantly change its chemical properties and applications.
N-(8-fluoroimidazo[1,2-a]pyridin-3-yl)-2-ethyloxane-4-carboxamide: Fluorine substitution can enhance the compound’s stability and bioavailability.
Properties
IUPAC Name |
N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-2-ethyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2/c1-2-11-8-10(5-7-21-11)15(20)18-13-9-17-14-12(16)4-3-6-19(13)14/h3-4,6,9-11H,2,5,7-8H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUIIIAIVHTDIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(CCO1)C(=O)NC2=CN=C3N2C=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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